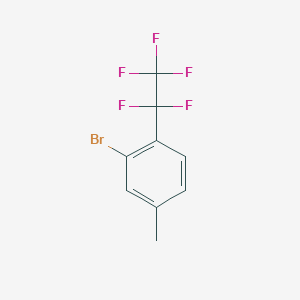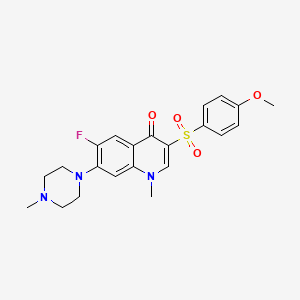
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study by Reddy et al. (2015) explored the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which are structurally related to the compound , for their potential anticancer activity. They found that some derivatives exhibited significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines (Reddy et al., 2015).
Synthesis and Structural Studies
Chu and Claiborne (1987) described efficient syntheses of tetrahydroquinoline carboxylic acid derivatives, closely related to the compound of interest, which could have various scientific applications (Chu & Claiborne, 1987). Additionally, Rádl (1997) conducted synthetic studies connected with quinoline derivatives, providing insights into the preparation and structural properties of similar compounds (Rádl, 1997).
Biological Evaluation
Ge et al. (2016) synthesized a series of quinolone derivatives, including compounds structurally similar to the one , and evaluated them as potential topoisomerase I inhibitors, showing promise in anticancer research (Ge et al., 2016).
Antibacterial Activity
Stefancich et al. (1985) discussed the synthesis of fluorinated quinoline derivatives with high broad-spectrum antibacterial activities, a property potentially shared by the compound (Stefancich et al., 1985).
Fluorophore Properties
Hirano et al. (2004) described the novel fluorophore 6-methoxy-4-quinolone, highlighting its strong fluorescence in a wide pH range, suggesting potential applications for the compound as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).
Eigenschaften
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-24-8-10-26(11-9-24)20-13-19-17(12-18(20)23)22(27)21(14-25(19)2)31(28,29)16-6-4-15(30-3)5-7-16/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICRFQLPALMGST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)OC)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

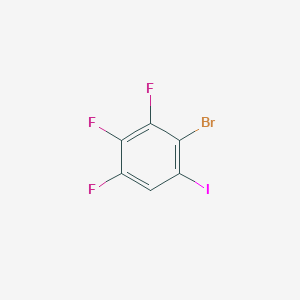
![N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]prop-2-enamide](/img/structure/B2407414.png)

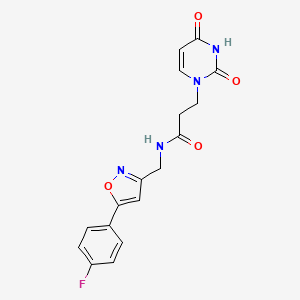
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)
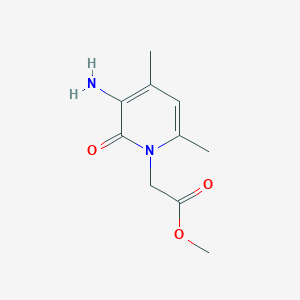
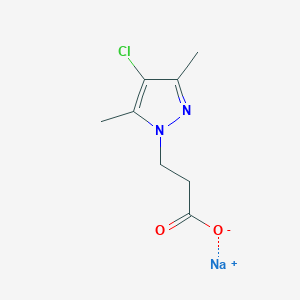
![3-Amino-7-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B2407424.png)





